Cefiderocol was developed by Shionogi & Co., Ltd., and received approval from the U.S. Food and Drug Administration in November 2019 for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia. Its classification as a siderophore cephalosporin distinguishes it from other beta-lactam antibiotics by its unique mechanism of penetrating bacterial cell walls through iron transport pathways.
The synthesis of Cefiderocol involves several intricate steps, starting from the core cephalosporin structure. The process typically begins with the modification of 7-aminocephalosporanic acid (7-ACA), which serves as the backbone. Key steps include:
These synthetic routes are optimized to maximize yield while minimizing by-products, ensuring that the final product meets pharmaceutical standards.
Cefiderocol's molecular formula is C₁₆H₁₉N₃O₅S, with a molecular weight of approximately 365.4 g/mol. Its structure features:
The three-dimensional structure allows Cefiderocol to interact effectively with penicillin-binding proteins in bacteria, which are critical for bacterial cell wall synthesis.
Cefiderocol undergoes various chemical reactions that contribute to its antibacterial activity:
These reactions underscore the importance of both its structural components and its mechanism in overcoming bacterial resistance.
Cefiderocol's mechanism of action primarily involves its ability to mimic natural substrates for iron transport systems in bacteria. Once inside the bacterial cell, it binds to penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial lysis. This dual mechanism—iron chelation followed by inhibition of cell wall synthesis—enhances its efficacy against resistant strains.
Cefiderocol exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Cefiderocol's primary application lies in treating serious infections caused by multidrug-resistant Gram-negative bacteria. It has been utilized in various clinical settings, including:
Cefiderocol represents a significant advancement in antibiotic therapy, particularly crucial in an era where antibiotic resistance poses a growing threat to public health. Its unique properties and mechanisms position it as a vital tool in combating resistant bacterial infections.
Cefiderocol’s structural design incorporates a chlorocatechol moiety that functions as a high-affinity iron-chelating siderophore. This moiety binds extracellular ferric iron (Fe³⁺) to form a complex mimicking native bacterial siderophores (e.g., enterobactin in Escherichia coli or pyoverdine in Pseudomonas aeruginosa). The complex exploits active iron acquisition pathways, hijacking the TonB-dependent transporter (TBDT) system for Gram-negative bacterial uptake. Energy for this process derives from the proton motive force via the TonB-ExbB-ExbD periplasmic membrane complex, facilitating translocation across the outer membrane [4] [6].
This "Trojan horse" strategy enables cefiderocol to bypass conventional resistance mechanisms:
Table 1: Bacterial Iron Uptake Systems Utilized by Cefiderocol
Bacterial Species | Primary Iron Transporters | Genes Involved | Impact on Cefiderocol Uptake |
---|---|---|---|
Escherichia coli | Enterobactin receptors | fepA, fiu, cirA | Deletion increases MIC 16-fold [5] [8] |
Pseudomonas aeruginosa | Pyoverdine/pyochelin receptors | pirA, piuA, piuD | piuD deletion increases MIC 32-fold [5] [8] |
Acinetobacter baumannii | Acinetobactin receptors | bauA, barA | Downregulation reduces uptake [7] [8] |
Genomic analyses confirm that mutations in transporter genes (e.g., piuD in P. aeruginosa or cirA/fiu in E. coli) significantly elevate cefiderocol minimum inhibitory concentrations (MICs). Transcriptomic studies further reveal that resistant isolates exhibit downregulation of tonB, exbB, and exbD, impairing energy transduction for iron transport [5] [8].
Once within the periplasmic space, cefiderocol dissociates from iron and binds to penicillin-binding proteins (PBPs), primarily PBP3 (also known as FtsI). PBP3 governs septal peptidoglycan synthesis during cell division. Cefiderocol exhibits a 10- to 20-fold lower half-maximal inhibitory concentration (IC₅₀) for PBP3 compared to ceftazidime in E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. This high affinity stems from structural optimizations in its C-7 side chain, which features an aminothiazole heterocycle and carboxypropyl-oxyimino group [2] [6].
Key Binding Dynamics:
Table 2: Cefiderocol Affinity for Penicillin-Binding Proteins
Bacterial Species | Primary PBP Target | IC₅₀ (μg/mL) | Secondary Targets | Resistance-Associated Mutations |
---|---|---|---|---|
Escherichia coli | PBP3 (FtsI) | 0.01 | PBP1a, PBP1b | None reported [6] |
Pseudomonas aeruginosa | PBP3 (FtsI) | 0.02 | PBP1b, PBP2 | G625D (in CRPA) [4] |
Acinetobacter baumannii | PBP3 (FtsI) | 0.05 | PBP1a, PBP2 | T526A, V547L [7] [8] |
Notably, PBP modifications alone rarely confer high-level resistance but act synergistically with permeability defects or enzymatic degradation [1] [8].
The chlorocatechol moiety at the C-3 position serves dual functions: iron chelation and enhanced β-lactamase stability. Its 2-chloro-3,4-dihydroxybenzoic acid structure optimizes ferric iron binding stability constants (log β ~ 30), exceeding those of natural siderophores like enterobactin [6] [4].
Permeation-Enhancing Properties:
Synergistic Resistance Mechanisms:High-level resistance (MIC >32 μg/mL) typically requires multiple concurrent mechanisms:
The chlorocatechol group thus represents a breakthrough in overcoming impermeability-mediated resistance but remains vulnerable to enzymatic degradation and transporter alterations in high-burden pathogens.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3